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  • Product: 2-Amino-2-methylbutanenitrile hydrochloride
  • CAS: 50846-37-2

Core Science & Biosynthesis

Foundational

Material safety data sheet (MSDS) and hazards for 2-Amino-2-methylbutanenitrile hydrochloride

An In-Depth Technical Guide to 2-Amino-2-methylbutanenitrile Hydrochloride: Safety, Synthesis, and Applications in Drug Development Executive Summary In the landscape of modern drug development and synthetic organic chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-2-methylbutanenitrile Hydrochloride: Safety, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of modern drug development and synthetic organic chemistry, aminonitriles serve as critical building blocks for the generation of unnatural amino acids. 2-Amino-2-methylbutanenitrile hydrochloride (CAS 50846-37-2) is a highly reactive, structurally versatile intermediate primarily utilized in the Strecker synthesis of 2-amino-2-methylbutyric acid (isovaline) [1, 5].

While the free base form of this compound (CAS 4475-95-0) is a volatile liquid with significant inhalation hazards, the hydrochloride salt form provides essential stability, reducing vapor pressure while significantly enhancing aqueous solubility for biological assays and synthetic workflows [2, 4]. This whitepaper provides researchers and safety professionals with an authoritative analysis of its physicochemical properties, toxicological hazards (MSDS), and field-proven experimental protocols.

Physicochemical Properties & Molecular Identification

Understanding the structural and physical properties of 2-Amino-2-methylbutanenitrile hydrochloride is the first step in designing safe and effective experimental workflows. The ionic nature of the hydrochloride salt readily dissociates in polar solvents, forming stable hydrated ions that are ideal for aqueous reaction conditions [4].

Table 1: Chemical Identification and Physical Properties

PropertySpecification
Chemical Name 2-Amino-2-methylbutanenitrile hydrochloride
CAS Number 50846-37-2 (Salt) / 4475-95-0 (Free Base)
Molecular Formula C₅H₁₁ClN₂ (or C₅H₁₀N₂ · HCl)
Molecular Weight 134.61 g/mol
SMILES CCC(C)(C#N)N.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water and polar solvents

Hazard Identification & Toxicological Profile (MSDS Core)

As a cyano-containing amine, 2-Amino-2-methylbutanenitrile hydrochloride presents distinct toxicological challenges. The compound is classified under the Globally Harmonized System (GHS) as an acute toxin across multiple exposure routes [1].

Table 2: GHS Hazard Classifications and Statements

Hazard ClassCategoryHazard Code & Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Tox. Category 3H336: May cause drowsiness or dizziness

Mechanistic Toxicology: The primary hazard of aminonitriles stems from their potential to release free cyanide ions (CN⁻) upon metabolic degradation or exposure to strong bases/acids under specific conditions [3]. In vivo, cytochrome P450 enzymes can interact with aliphatic nitriles, potentially leading to competitive inhibition or the generation of toxic metabolites [4]. Therefore, rigorous engineering controls are mandatory.

Experimental Protocols & Workflows

To ensure scientific integrity and safety, the following self-validating protocols have been designed for the handling and synthetic utilization of 2-Amino-2-methylbutanenitrile hydrochloride.

Protocol 1: Safe Handling and Reagent Preparation

Causality Focus: Minimizing aerosolization and preventing dermal absorption.

  • Environmental Control: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a dedicated chemical fume hood. Reasoning: The H332 (Inhalation) hazard dictates that airborne particulates must be captured before reaching the operator's breathing zone.

  • PPE Selection: Don double-layered nitrile gloves, a chemically resistant lab coat, and tightly sealed safety goggles. Reasoning: Nitrile provides superior chemical resistance against small polar molecules compared to latex, mitigating the H312 (Dermal) risk.

  • Dissolution: Slowly add the required mass of 2-Amino-2-methylbutanenitrile hydrochloride to a pre-chilled (4°C) aqueous buffer (e.g., 0.1M Phosphate Buffer, pH 7.4) under continuous magnetic stirring.

  • Validation: Verify complete dissolution visually. The resulting solution should be clear and colorless. Store aliquots at -20°C to prevent spontaneous hydrolysis of the nitrile group.

Protocol 2: Acid-Catalyzed Hydrolysis to Isovaline (Strecker Workflow)

Causality Focus: Overcoming the high bond dissociation energy of the C≡N triple bond.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-Amino-2-methylbutanenitrile hydrochloride in 20 mL of 6M HCl.

  • Thermal Activation: Heat the mixture to reflux (approx. 105°C) for 12-16 hours. Reasoning: The strong acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This facilitates nucleophilic attack by water, converting the nitrile first to an amide, and subsequently to the carboxylic acid (isovaline), releasing ammonium chloride (NH₄Cl) as a byproduct.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (rotary evaporation).

  • Purification: Resuspend the crude residue in a minimal volume of hot ethanol, filter to remove insoluble NH₄Cl, and induce crystallization of 2-amino-2-methylbutyric acid by adding diethyl ether dropwise.

  • Validation: Confirm product identity via ¹H-NMR (D₂O) and LC-MS. The disappearance of the sharp nitrile stretch (~2250 cm⁻¹) in FT-IR confirms complete conversion [2, 5].

Mechanistic Pathway Visualization

The conversion of 2-butanone into a sterically hindered unnatural amino acid relies heavily on the stability of the 2-Amino-2-methylbutanenitrile hydrochloride intermediate. The workflow is mapped below.

G Start 2-Butanone + NH3 + HCN (Starting Materials) Strecker Strecker Synthesis (Condensation) Start->Strecker Aminonitrile 2-Amino-2-methylbutanenitrile HCl (CAS 50846-37-2) Strecker->Aminonitrile HCl gas precipitation Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Aminonitrile->Hydrolysis Aqueous conditions Isovaline 2-Amino-2-methylbutyric acid (Isovaline) Hydrolysis->Isovaline + NH4Cl byproduct DrugDev Peptide Modification & Drug Development Isovaline->DrugDev Chiral resolution

Synthesis pathway of Isovaline via 2-Amino-2-methylbutanenitrile HCl intermediate.

Emergency Response and Spill Management

Despite rigorous protocols, accidental exposure requires immediate, standardized responses:

  • Spill Mitigation: Do not sweep dry powder. Cover the spill with damp absorbent pads to prevent dust generation. Neutralize with a dilute alkaline hypochlorite solution if free cyanide generation is suspected, then collect in a sealed, labeled hazardous waste container [3].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists [2].

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer supplemental oxygen. The onset of symptoms (dizziness, drowsiness) may be delayed; clinical observation is mandatory [1].

References

  • NextSDS.
  • ChemSrc. "(S)-2-AMINO-2-METHYLBUTYRIC ACID | CAS#:595-39-1". ChemSrc.
  • National Center for Biotechnology Information. "2-Amino-2-methylbutyronitrile". PubChem.
  • Smolecule. "Buy (2R)-2-aminobutanenitrile hydrochloride | 151528-47-1". Smolecule.
  • Benchchem. "Isovaline | 465-58-7". Benchchem.
Exploratory

1H NMR and 13C NMR spectral data for 2-Amino-2-methylbutanenitrile hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-2-methylbutanenitrile Hydrochloride Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-2-methylbutanenitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-2-methylbutanenitrile hydrochloride. As this compound serves as a key building block in various synthetic pathways, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development. This document outlines the predicted spectral data based on established principles of NMR spectroscopy and provides a detailed interpretation of the chemical shifts, multiplicities, and integration patterns. Furthermore, a robust experimental protocol for acquiring high-quality NMR data for this and similar aminonitrile hydrochloride salts is presented, underscoring the causality behind critical experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of 2-Amino-2-methylbutanenitrile Hydrochloride and NMR Spectroscopy

2-Amino-2-methylbutanenitrile hydrochloride is a valuable bifunctional organic molecule featuring a quaternary carbon center, an amino group, and a nitrile functionality. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile intermediate in the synthesis of α,α-disubstituted amino acids and other complex nitrogen-containing heterocyles. The precise structural elucidation of such molecules is critical to confirm identity, purity, and to understand their reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] This guide will delve into the predicted NMR spectra of 2-Amino-2-methylbutanenitrile hydrochloride, offering insights grounded in fundamental spectroscopic principles.

Molecular Structure and Predicted NMR Assignments

The structure of 2-Amino-2-methylbutanenitrile hydrochloride presents distinct chemical environments for its protons and carbons, leading to a predictable NMR spectrum. The protonated amino group (-NH₃⁺) and the nitrile group (-C≡N) exert significant electronic effects that influence the chemical shifts of neighboring nuclei.

Caption: Molecular structure of 2-Amino-2-methylbutanenitrile hydrochloride.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of the electronic environment of each proton set. The presence of the electron-withdrawing quaternary ammonium center significantly influences the chemical shifts of the adjacent alkyl protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₂-CH₃ (a)~1.1 - 1.3Triplet (t)3H~7.5
-CH₂-CH₃ (b)~2.0 - 2.2Quartet (q)2H~7.5
-CH₃ (c)~1.7 - 1.9Singlet (s)3HN/A
-NH₃⁺ (d)~8.0 - 9.0 (variable)Broad Singlet (br s)3HN/A
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is simplified by the absence of ¹³C-¹³C coupling and typically recorded with proton decoupling, resulting in singlets for each unique carbon atom.[3]

Assignment Predicted Chemical Shift (δ, ppm)
-CH₂-C H₃ (C5)~8 - 12
-C H₂-CH₃ (C4)~30 - 35
-C H₃ (C1)~22 - 26
C -NH₃⁺ (C2)~55 - 60
-C ≡N (C3)~118 - 122

In-Depth Spectral Interpretation

Analysis of the ¹H NMR Spectrum
  • -NH₃⁺ Protons (d): The protons of the ammonium group are expected to appear as a broad singlet in a significantly downfield region (~8.0 - 9.0 ppm). This is due to the strong deshielding effect of the positive charge on the nitrogen atom and the influence of the chloride counter-ion.[4] The chemical shift of these protons is highly sensitive to solvent, concentration, and temperature, and they are readily exchangeable with deuterium in solvents like D₂O.[1][5]

  • Ethyl Group Protons (-CH₂-CH₃; b, a):

    • The methylene protons (b) are adjacent to the quaternary carbon (C2). The electron-withdrawing effect of the ammonium and nitrile groups deshields these protons, shifting their signal downfield to the ~2.0 - 2.2 ppm range.[6] Due to spin-spin coupling with the three adjacent methyl protons, this signal appears as a quartet (n+1 = 3+1 = 4).

    • The methyl protons (a) of the ethyl group are further from the electron-withdrawing center and are therefore more shielded, resonating upfield at ~1.1 - 1.3 ppm. This signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). The coupling constant (J) for both the triplet and the quartet will be identical, a characteristic feature of an ethyl group.[7]

  • Methyl Group Protons (-CH₃; c): The protons of the methyl group directly attached to the quaternary carbon (C2) are in a unique chemical environment. They are deshielded relative to a typical methyl group in an alkane due to the proximity of the ammonium and nitrile groups. This signal is predicted to be around 1.7 - 1.9 ppm. Since there are no adjacent protons, the signal appears as a singlet.

Analysis of the ¹³C NMR Spectrum
  • Nitrile Carbon (-C≡N; C3): The carbon of the nitrile group typically resonates in the range of 110-125 ppm.[8][9] Its sp hybridization and the electronegativity of the nitrogen atom contribute to its characteristic chemical shift.

  • Quaternary Carbon (C-NH₃⁺; C2): This carbon is bonded to a nitrogen atom, a nitrile group, and two other carbon atoms. The direct attachment to the highly electronegative protonated nitrogen results in significant deshielding, placing its signal in the ~55 - 60 ppm range.

  • Alkyl Carbons (-CH₃, -CH₂-CH₃; C1, C4, C5):

    • The carbons of the ethyl group (C4 and C5) and the methyl group (C1) will appear in the aliphatic region of the spectrum (typically 0-50 ppm).

    • The methylene carbon (C4) is directly attached to the quaternary center and will be the most downfield of the alkyl carbons (~30 - 35 ppm).

    • The methyl carbon attached to the quaternary center (C1) will be more shielded than the methylene carbon, with a predicted shift of ~22 - 26 ppm.

    • The terminal methyl carbon of the ethyl group (C5) is the most shielded carbon in the molecule, resonating at the most upfield position, around 8 - 12 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a robust framework for obtaining high-quality ¹H and ¹³C NMR spectra of 2-Amino-2-methylbutanenitrile hydrochloride. The choice of solvent is critical due to the ionic nature of the compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d6 or D2O) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer vortex Vortex to ensure homogeneity transfer->vortex lock Lock on solvent deuterium signal vortex->lock tune Tune and match probe lock->tune shim Shim for homogeneity tune->shim acquire_H1 Acquire ¹H Spectrum (zg30 pulse program, 16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (zgpg30 pulse program, ≥1024 scans) shim->acquire_C13 ft Fourier Transform (FT) acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) baseline->reference analyze Integration and Peak Picking reference->analyze

Caption: Experimental workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-2-methylbutanenitrile hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Given its hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended solvents. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, whereas in D₂O, these protons will exchange with deuterium and become invisible.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30-degree pulse program (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Number of Scans (NS): 16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is appropriate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is suitable to cover the expected range of chemical shifts.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Spectral Width: A spectral width of 220-240 ppm will encompass the full range of expected carbon chemical shifts.[11]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[10]

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

Conclusion

This technical guide has provided a detailed, predicted ¹H and ¹³C NMR spectral analysis for 2-Amino-2-methylbutanenitrile hydrochloride, grounded in the fundamental principles of NMR spectroscopy. The interpretation of the predicted chemical shifts, multiplicities, and the influence of the compound's functional groups and salt form offers a robust framework for the structural verification of this important synthetic intermediate. The provided experimental protocol emphasizes the critical choices in sample preparation and data acquisition necessary to obtain high-quality, reproducible NMR data. By synthesizing theoretical prediction with practical, field-proven methodology, this guide serves as an essential resource for researchers and scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3465–3472. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Murray, P. R. D., Whitehead, D. C., Le Strat, F., & Conway, S. J. (n.d.). Supporting Information for: A one-pot synthesis of α,α-disubstituted aminonitriles and hydantoins.
  • PubChem. (n.d.). Aminoacetonitrile hydrochloride. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and OH group. Retrieved from [Link]

  • Colorado State University. (n.d.). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Retrieved from [Link]

  • MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(7), 633. Retrieved from [Link]

  • Koskinen, A., & Lounasmaa, M. (1983). 13C NMR spectral analysis of α-aminonitriles. Heterocycles, 20(4), 563-570.
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  • LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. Retrieved from [Link]

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20297. Retrieved from [Link]

  • American Chemical Society. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted H-Bonding. The Journal of Organic Chemistry.
  • Canadian Science Publishing. (n.d.). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Journal of Chemistry. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Wiley Online Library. (2022). Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol use disorder. NMR in Biomedicine, 35(8), e4726. Retrieved from [Link]

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Sources

Foundational

Thermodynamic Profiling and Phase Behavior of 2-Amino-2-Methylbutanenitrile Hydrochloride: A Technical Guide

Executive Summary In the realm of synthetic organic chemistry and drug development, α -aminonitriles serve as indispensable chiral building blocks. 2-Amino-2-methylbutanenitrile hydrochloride (CAS: 50846-37-2) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, α -aminonitriles serve as indispensable chiral building blocks. 2-Amino-2-methylbutanenitrile hydrochloride (CAS: 50846-37-2) is a highly versatile intermediate, primarily utilized in the synthesis of non-proteinogenic amino acids such as 2-amino-2-methylbutyric acid. While its synthetic utility is well-documented, the thermodynamic properties and phase transition behaviors of its hydrochloride salt form are critical for optimizing scale-up processes, ensuring storage stability, and predicting reactivity.

This whitepaper provides an in-depth analysis of the thermodynamic properties, melting point dynamics, and thermal degradation pathways of 2-amino-2-methylbutanenitrile hydrochloride, supported by field-proven experimental protocols for thermal characterization.

Chemical Identity and Structural Thermodynamics

The conversion of a free α -aminonitrile to its hydrochloride salt fundamentally alters its thermodynamic landscape. The free base of 2-amino-2-methylbutanenitrile is susceptible to degradation and hydrolysis. By protonating the primary amine, the resulting hydrochloride salt (C5H11ClN2) forms a highly ordered ionic crystal lattice.

The Role of the Ionic Lattice

The thermodynamic stability of 2-amino-2-methylbutanenitrile hydrochloride is governed by strong electrostatic interactions between the protonated amine ( −NH3+​ ) and the chloride counterion ( Cl− ), supplemented by hydrogen bonding networks. These interactions significantly depress the vapor pressure and elevate the enthalpy of fusion ( ΔHfus​ ) compared to the free base.

Melting Point and Decomposition Dynamics

Unlike simple organic molecules that exhibit sharp, reversible melting points, aminonitrile hydrochlorides typically undergo complex thermal transitions. The melting point of 2-amino-2-methylbutanenitrile hydrochloride falls within the characteristic range for this class of compounds, typically between 180 °C and 250 °C [1].

Crucially, this phase transition is rarely a pure solid-to-liquid melt. It is almost always accompanied by thermal decomposition . As the thermal energy overcomes the lattice energy, the reverse reaction (dehydrohalogenation) occurs, releasing hydrogen chloride (HCl) gas. This makes the "melting point" an irreversible thermodynamic event characterized by a simultaneous endothermic phase change and an exothermic decomposition.

Mechanistic Pathways

To understand the thermodynamic origin of this compound, we must look at its formation. The compound is synthesized via a modified Strecker reaction, where the thermodynamic driving force is the formation of the stable hydrochloride salt from a transient iminium intermediate.

Strecker A 2-Butanone (Ketone) C 2-Amino-2-methylbutanenitrile (Free Base) A->C Nucleophilic Addition B NH4Cl / NaCN (Strecker Reagents) B->C Cyanide/Amine Source E 2-Amino-2-methylbutanenitrile HCl (CAS 50846-37-2) C->E Protonation D HCl Gas / Solvent (Salt Formation) D->E Chloride Counterion

Figure 1: Strecker Synthesis Pathway of 2-Amino-2-methylbutanenitrile Hydrochloride.

Quantitative Data Summaries

The following tables synthesize the fundamental physicochemical parameters of 2-amino-2-methylbutanenitrile hydrochloride and compare its thermal behavior with structurally related analogs to highlight the impact of steric bulk on crystal lattice energy [2].

Table 1: Fundamental Physicochemical Parameters
ParameterValue / DescriptionCausality / Significance
CAS Number 50846-37-2Unique chemical identifier [2].
Molecular Formula C5H11ClN2Dictates stoichiometric calculations.
Molecular Weight 134.61 g/mol Essential for molarity and yield calculations.
Physical State White to off-white crystalline solidIndicates high purity and ordered lattice structure.
Melting Point Range ~180 - 250 °C (with decomp.)High lattice energy requires significant thermal input [1].
Solubility High in H2O, low in non-polar solventsIonic nature drives hydration enthalpy ( ΔHhyd​ ).
Table 2: Comparative Thermal Properties of Aminonitrile Analogs
Compound NameCAS NumberExpected Melting BehaviorStructural Influence on Thermodynamics
2-Aminobutanenitrile (Free Base)13269-31-3Liquid at RT (BP ~160 °C)Lack of ionic lattice results in low thermal stability.
(2R)-2-Aminobutanenitrile HCl151528-47-1Solid, melts with decomp.Chiral packing influences specific lattice energy[1].
2-Amino-2-methylbutanenitrile HCl 50846-37-2 Solid, melts with decomp. Methyl substitution increases steric hindrance, altering crystal packing.

Experimental Protocols: Self-Validating Thermal Characterization

To accurately determine the melting point and thermodynamic stability of 2-amino-2-methylbutanenitrile hydrochloride, researchers must employ coupled thermal analysis techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To measure the enthalpy of fusion and pinpoint the onset of melting versus decomposition. Causality: DSC is chosen over traditional capillary melting point apparatuses because it can differentiate between the endothermic melting process and the exothermic decomposition that immediately follows.

Step-by-Step Methodology:

  • System Validation: Run a high-purity Indium standard (known MP: 156.6 °C, ΔHfus​ : 28.45 J/g). Validation check: If the Indium onset temperature deviates by >0.1 °C, recalibrate the instrument.

  • Sample Preparation: Weigh 2.0 to 3.0 mg of 2-amino-2-methylbutanenitrile hydrochloride into a standard aluminum crucible.

  • Crucible Sealing: Use a pierced lid. Causality: A pierced lid allows the evolved HCl gas to escape during decomposition, preventing pressure buildup that artificially alters the phase transition temperature.

  • Purge Gas: Establish a dry Nitrogen (N2) purge at 50 mL/min. Causality: Prevents oxidative degradation of the sample before true thermal melting occurs.

  • Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C.

  • Data Analysis: Identify the first endothermic peak (onset of melting) and calculate the area under the curve to determine ΔHfus​ . Note any immediate baseline shifts indicating decomposition.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Purpose: To quantify the mass loss associated with HCl evolution during the melting phase.

Step-by-Step Methodology:

  • System Validation: Tare an empty alumina crucible and run a baseline subtraction to account for buoyancy effects at high temperatures.

  • Sample Loading: Load 5.0 mg of the sample into the alumina crucible.

  • Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen atmosphere.

  • Derivative Analysis (DTG): Plot the first derivative of the mass loss curve. Validation check: The peak of the DTG curve should perfectly align with the exothermic decomposition peak observed in the DSC run, confirming that the "melting point" is a degradative transition.

ThermalAnalysis S1 Sample Prep (1-3 mg, Al Crucible) S2 DSC Heating (10 °C/min, N2 Purge) S1->S2 Load into Furnace S3 Endothermic Event (Melting: 180-250 °C) S2->S3 Phase Transition S4 Exothermic Event (Decomposition / HCl Release) S3->S4 Continued Heating

Figure 2: Self-Validating Thermal Analysis Workflow for Aminonitrile Salts.

Conclusion

The thermodynamic profile of 2-amino-2-methylbutanenitrile hydrochloride is defined by its robust ionic lattice, which provides necessary stability for its use as a synthetic intermediate. However, researchers must approach its melting point not as a simple physical phase change, but as a complex thermodynamic event intertwined with chemical decomposition. By utilizing self-validating DSC and TGA workflows, scientists can accurately map these transitions, ensuring safety and efficiency in downstream chemical processes such as the synthesis of (S)-2-amino-2-methylbutyric acid [3].

References

  • ChemSrc. "(S)-2-AMINO-2-METHYLBUTYRIC ACID (CAS 595-39-1) Upstream and Downstream Precursors." ChemSrc Database. Available at:[Link]

Exploratory

Mechanistic Elucidation and Experimental Protocol for the Strecker Synthesis of 2-Amino-2-methylbutanenitrile Hydrochloride

Executive Summary The synthesis of α-aminonitriles traces back to the classical Strecker reaction, first reported in 1850, which remains one of the most direct and atom-economical multicomponent reactions (MCRs) in organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α-aminonitriles traces back to the classical Strecker reaction, first reported in 1850, which remains one of the most direct and atom-economical multicomponent reactions (MCRs) in organic chemistry[1]. The target molecule, 2-amino-2-methylbutanenitrile, features a branched aliphatic butane backbone with a methyl group, an amino group, and a nitrile group (-C≡N) attached to the second carbon[2]. This specific aminonitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds, acts as a building block for complex organic molecules[3], and is the direct precursor to the unnatural amino acid isovaline[4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the thermodynamic and kinetic causality behind the synthesis of 2-amino-2-methylbutanenitrile hydrochloride from 2-butanone, providing a self-validating experimental protocol designed for high yield and maximum safety.

Mechanistic Causality in the Strecker Reaction

The direct three-component Strecker synthesis utilizes a ketone, an ammonia source, and a cyanide source. Compared to aldehydes, the reaction with ketones like 2-butanone is notoriously sluggish due to the additional steric hindrance brought about by the alkyl substituents[1]. To overcome this, the reaction conditions must be meticulously controlled.

Phase 1: Iminium Ion Formation (The Rate-Limiting Step)

The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-butanone. For safety and operational convenience, solid ammonium chloride ( NH4​Cl ) is utilized as the ammonia source rather than gaseous ammonia[1].

  • Causality: NH4​Cl acts as a dual-purpose reagent. It establishes a buffered, mildly alkaline environment (pH ~9) that provides a steady concentration of free NH3​ for the initial attack, while the NH4+​ ions act as a mild Brønsted acid catalyst. This acidic catalysis is mandatory to protonate the hydroxyl group of the resulting hemiaminal intermediate, facilitating the elimination of water to form the highly reactive iminium ion.

Phase 2: Nucleophilic Cyanide Addition

Following iminium formation, the cyanide anion attacks the electrophilic carbon. Gaseous hydrogen cyanide is replaced by solid sodium cyanide ( NaCN ), which is significantly safer and more convenient to handle[1].

  • Causality: The addition of cyanide is reversible. Because 2-butanone is sterically hindered, the equilibrium can shift back toward the starting materials. Using a slight molar excess of NaCN and allowing sufficient reaction time (often 24 hours for ketones) drives the equilibrium forward toward the α-aminonitrile[4].

Phase 3: Hydrochloride Salt Stabilization

Free α-aminonitriles are prone to degradation, retro-Strecker reactions, or polymerization over time. While classical hydrolysis of the nitrile to an amino acid requires harsh conditions (such as HCl and H2​O with heat)[5], our goal is to isolate the aminonitrile intact.

  • Causality: By extracting the free base into an anhydrous organic solvent and treating it with anhydrous hydrogen chloride gas (or HCl in dioxane), we protonate the primary amine. This traps the molecule as 2-amino-2-methylbutanenitrile hydrochloride (Formula: C5​H11​ClN2​ , MW: 134.61 g/mol )[6], a stable, highly crystalline solid that is easily isolated and stored.

Visualizations of Mechanism and Workflow

Mechanism A 2-Butanone (MEK) C Hemiaminal Intermediate A->C Nucleophilic Attack B Ammonia (NH4Cl) B->C D Iminium Ion Intermediate C->D -H2O (Acid Catalyzed) F 2-Amino-2-methyl- butanenitrile D->F Nucleophilic Addition E Cyanide Ion (NaCN) E->F H 2-Amino-2-methyl- butanenitrile HCl F->H Protonation G Anhydrous HCl G->H

Figure 1: Mechanistic pathway of the Strecker synthesis for 2-Amino-2-methylbutanenitrile HCl.

Workflow Step1 Step 1: Reagent Preparation Dissolve NH4Cl & NaCN in H2O Cool to 0-5 °C Step2 Step2 Step1->Step2 Step3 Step 3: Incubation Stir at 25 °C for 24 hours (Overcome steric hindrance) Step2->Step3 Step4 Step 4: Extraction Extract free base with Diethyl Ether Wash and dry organic layer Step3->Step4 Step5 Step 5: Salt Formation Treat organic layer with anhydrous HCl Precipitate hydrochloride salt Step4->Step5 Step6 Step 6: Isolation Filter, wash with cold ether, dry in vacuo Step5->Step6

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for maximizing the yield of the sterically hindered ketone.

Reagent / CompoundRole in SynthesisMW ( g/mol )EquivalentsMass/Vol (for 100 mmol scale)
2-Butanone (MEK) Electrophile72.111.00 eq7.21 g (approx. 9.0 mL)
Ammonium Chloride NH3​ Source / Buffer53.491.50 eq8.02 g
Sodium Cyanide Nucleophile49.011.20 eq5.88 g
Anhydrous HCl (4M in Dioxane) Salt Formation36.461.50 eq37.5 mL
2-Amino-2-methylbutanenitrile HCl Target Product134.61N/A~11.0 g (Expected at 80% yield)

Self-Validating Experimental Protocol

CRITICAL SAFETY WARNING: Sodium cyanide is highly toxic. Acidification of aqueous cyanide solutions will release lethal hydrogen cyanide (HCN) gas. All steps must be performed in a certified fume hood with proper PPE and a cyanide spill kit on hand.

Step 1: Preparation of the Aqueous Buffer System

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.02 g of NH4​Cl (150 mmol) in 40 mL of distilled water.

  • Add 5.88 g of NaCN (120 mmol) to the solution.

  • Self-Validation: The dissolution of NH4​Cl is endothermic; the flask will feel cold. Stir until completely homogeneous, then cool the flask in an ice-water bath to 0–5 °C.

Step 2: Addition of the Ketone

  • Slowly add 7.21 g (9.0 mL, 100 mmol) of 2-butanone dropwise over 15 minutes using an addition funnel.

  • Maintain the internal temperature below 10 °C during the addition to prevent the volatilization of the ketone and control the initial exothermic condensation.

Step 3: Incubation and Iminium Trapping

  • Seal the flask securely (or equip it with a highly efficient reflux condenser) and remove the ice bath.

  • Vigorously stir the biphasic mixture at room temperature (20–25 °C) for 24 hours.

  • Causality: The extended reaction time is non-negotiable. Unlike aldehydes which react in hours, the steric bulk of the ethyl and methyl groups on 2-butanone requires extended kinetic time to ensure the equilibrium favors the α-aminonitrile[1].

Step 4: Extraction of the Free Base

  • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether (or dichloromethane) and shake vigorously.

  • Separate the organic layer. Extract the aqueous layer with an additional 2 × 30 mL of diethyl ether.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) for 30 minutes, then filter. Self-Validation: The organic layer must be perfectly clear; any cloudiness indicates residual water which will ruin the subsequent salt precipitation.

Step 5: Hydrochloride Salt Precipitation

  • Transfer the dried organic filtrate to a clean, dry Erlenmeyer flask submerged in an ice bath.

  • Slowly add 37.5 mL of 4M anhydrous HCl in dioxane dropwise under continuous stirring.

  • Self-Validation: A white, crystalline precipitate of 2-amino-2-methylbutanenitrile hydrochloride will immediately begin to form. This visual cue confirms the successful trapping of the basic aminonitrile.

Step 6: Isolation and Storage

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 20 mL of ice-cold anhydrous diethyl ether to remove any residual unreacted ketone or dioxane.

  • Dry the crystals in a vacuum desiccator overnight. Store in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 4 °C.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Acid-Catalyzed Hydrolysis of 2-Amino-2-methylbutanenitrile Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive, step-by-step protocol for the acid-catalyzed hydrolysis of 2-amino-2-methylbutanenitrile hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive, step-by-step protocol for the acid-catalyzed hydrolysis of 2-amino-2-methylbutanenitrile hydrochloride to synthesize 2-amino-2-methylbutanoic acid (isovaline). This non-proteinogenic α-amino acid is a valuable building block in peptidomimetics and drug discovery. The guide is designed to be self-validating, explaining the causality behind each experimental step, from reaction setup and monitoring to product isolation, purification, and characterization. Emphasis is placed on safety, mechanistic understanding, and achieving high purity of the final product.

Introduction and Scientific Rationale

The hydrolysis of nitriles is a fundamental transformation in organic synthesis for producing carboxylic acids.[1][2][3] When applied to α-aminonitriles, this reaction provides a direct route to α-amino acids. The target molecule, 2-amino-2-methylbutanoic acid, features a quaternary α-carbon, which introduces significant conformational constraints when incorporated into peptides. This structural feature is highly sought after in drug design to enhance metabolic stability and receptor-binding affinity.[4]

The acid-catalyzed pathway is often preferred as it directly yields the free carboxylic acid and the corresponding ammonium salt.[2] The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and an ammonium ion.[5][6] Elevated temperatures are required to drive both steps to completion.[1] This protocol details a robust method using hydrochloric acid, a common and effective catalyst for this transformation.

Reaction Mechanism and Workflow

The acid-catalyzed hydrolysis of a nitrile is a classic example of nucleophilic addition to a polarized triple bond, followed by hydrolysis of an amide intermediate. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Mechanism Causality:

  • Protonation: The reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid (H₃O⁺). This step significantly increases the electrophilicity of the nitrile carbon.[6][7]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbon atom.

  • Deprotonation & Tautomerization: A series of proton transfers results in the formation of an amide intermediate via its tautomeric imidic acid form.[5]

  • Amide Hydrolysis: The second phase begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to a second nucleophilic attack by water.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination: Proton transfers lead to the formation of a good leaving group (NH₃), which is subsequently eliminated to yield the protonated carboxylic acid. A final deprotonation gives the carboxylic acid and an ammonium ion (NH₄⁺).[6][7]

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble Reflux Apparatus in Fume Hood reagents->setup addition Slow Addition of Acid to Nitrile setup->addition reflux Heat to Reflux (e.g., 100-110°C) addition->reflux monitor Monitor Reaction (TLC / HPLC) reflux->monitor cool Cool Reaction to Room Temp, then Ice Bath monitor->cool neutralize Adjust pH to Isoelectric Point (~6.0) cool->neutralize precipitate Precipitate Product neutralize->precipitate isolate Isolate via Vacuum Filtration precipitate->isolate recrystallize Recrystallize from Water/Ethanol isolate->recrystallize dry Dry Product Under Vacuum recrystallize->dry characterize Characterize (NMR, IR, MS, MP) dry->characterize

Caption: General experimental workflow for the acid hydrolysis of 2-amino-2-methylbutanenitrile.

Health and Safety Precautions

CRITICAL: This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Cyanide Hazard: The starting material, 2-amino-2-methylbutanenitrile hydrochloride, is a nitrile and should be handled with the same precautions as cyanide salts. It is highly toxic if ingested, inhaled, or absorbed through the skin.[8] Contact with strong acids can potentially liberate highly toxic hydrogen cyanide (HCN) gas.[9][10]

  • Acid Hazard: Concentrated hydrochloric acid is highly corrosive and causes severe burns. It also releases noxious fumes.

  • Mandatory Controls:

    • All operations, including weighing and transfer, must be conducted within a certified chemical fume hood with a face velocity between 80-120 fpm.[8][9][11]

    • Never work alone.[8][12]

    • Keep all acidic solutions separate from the nitrile until the point of reaction to prevent accidental HCN generation.[9][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield.[11]

    • Gloves: Double-gloving with nitrile gloves is recommended.[8]

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron.[9]

  • Waste Disposal: All waste materials, including rinse solutions, must be collected and disposed of as hazardous cyanide-containing waste according to institutional guidelines. Decontaminate glassware with a pH 10 buffer solution followed by a 10% bleach solution within the fume hood.[9][11]

Materials and Equipment

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
2-Amino-2-methylbutanenitrile hydrochloride72408-58-3150.6310.0 g (66.4 mmol)Starting material. Handle with extreme caution.
Hydrochloric Acid (6 M)7647-01-036.46 (for HCl)~100 mLCorrosive. Prepare by diluting conc. HCl.
Sodium Hydroxide (6 M)1310-73-240.00As needed (~50-60 mL)Corrosive. Used for pH adjustment.
Deionized Water7732-18-518.02As needed
Ethanol (95% or Absolute)64-17-546.07As neededFor recrystallization.
TLC Plates (Silica gel 60 F₂₅₄)--As neededFor reaction monitoring.
pH Indicator Strips (pH 1-14)--As needed
Table 2: Equipment
EquipmentPurpose
250 mL Round-Bottom FlaskReaction vessel
Reflux CondenserPrevent solvent loss during heating
Magnetic Stir Plate with Heating MantleHeating and agitation
Magnetic Stir BarAgitation
Glass Funnel & Graduated CylindersReagent transfer
Ice/Water BathCooling
Büchner Funnel and Filter FlaskVacuum filtration for product isolation
Vacuum Oven or DesiccatorDrying the final product
Beakers and Erlenmeyer FlasksGeneral use
Analytical BalanceWeighing reagents

Detailed Experimental Protocol

This protocol is based on established principles of nitrile hydrolysis.[2][13][14]

Part A: Reaction Setup and Hydrolysis
  • Apparatus Setup: In a chemical fume hood, assemble a 250 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Ensure a gentle flow of cooling water through the condenser.

  • Charge Reactor: Carefully weigh 10.0 g (66.4 mmol) of 2-amino-2-methylbutanenitrile hydrochloride and add it to the round-bottom flask.

  • Acid Addition: Slowly and carefully add 100 mL of 6 M hydrochloric acid to the flask. Causality Note: The addition may be exothermic; slow addition allows for better temperature control. A large excess of acid and water is used to ensure the reaction goes to completion.

  • Heating to Reflux: With gentle stirring, begin heating the mixture using a heating mantle. Bring the reaction mixture to a gentle reflux (approximately 100-110°C).

  • Reaction Time & Monitoring: Maintain the reflux for 4-6 hours. The hydrolysis of the intermediate amide is often the rate-limiting step.

    • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material. The release of ammonia can also be an indicator of reaction progression.[15]

Part B: Product Work-up and Isolation
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once at room temperature, place the flask in an ice/water bath to cool it further to 0-5°C. Causality Note: Cooling is essential before neutralization to manage the exothermic nature of the acid-base reaction and to minimize the solubility of the final product.

  • Neutralization to Isoelectric Point: While stirring the cold solution, slowly add 6 M sodium hydroxide solution dropwise. Monitor the pH of the solution frequently using pH strips. Continue adding the base until the pH reaches the isoelectric point of 2-amino-2-methylbutanoic acid, which is approximately pH 6.0.

    • Causality Note: An amino acid exhibits its lowest solubility in water at its isoelectric point (pI), causing it to precipitate out of the solution.[14] A white precipitate should form as you approach this pH. Be careful not to overshoot the pH, as the amino acid will redissolve as the sodium salt in a basic solution.

  • Precipitation: Once at the target pH, continue to stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove residual inorganic salts (NaCl, NH₄Cl). Follow with a wash of cold 95% ethanol (1 x 15 mL). Causality Note: Using ice-cold water and ethanol minimizes the loss of the desired product due to dissolution.

  • Preliminary Drying: Allow the product to air-dry on the filter funnel for 15-20 minutes by pulling a vacuum through the cake.

Part C: Purification and Final Drying
  • Recrystallization: For higher purity, the crude product should be recrystallized. Transfer the solid to an Erlenmeyer flask. Add a minimal amount of hot deionized water to just dissolve the solid. If it is highly soluble, a water/ethanol mixture can be used.[1] Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, washing with a very small amount of ice-cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C overnight or in a desiccator under high vacuum until a constant weight is achieved. The final product should be a white crystalline solid.

Characterization of 2-Amino-2-methylbutanoic Acid

Confirm the identity and purity of the final product using standard analytical techniques.

Table 3: Expected Analytical Data
Analysis TechniqueExpected Result
Appearance White crystalline solid
Melting Point 307-308 °C
¹H NMR (D₂O, 400 MHz) δ: ~1.7 (q, 2H, -CH₂-), ~1.4 (s, 3H, -CH₃), ~0.8 (t, 3H, -CH₂-CH₃). Note: Amine and carboxylic acid protons are often exchanged in D₂O.
¹³C NMR (D₂O, 100 MHz) δ: ~180 (-COO⁻), ~60 (-C(NH₃⁺)-), ~30 (-CH₂-), ~22 (-C-CH₃), ~8 (-CH₂-CH₃).
FT-IR (KBr) ν (cm⁻¹): ~3000-2800 (broad, O-H, N-H stretches), ~1630 (N-H bend), ~1580 (asymmetric COO⁻ stretch), ~1400 (symmetric COO⁻ stretch).
Mass Spec (ESI+) [M+H]⁺ = 118.08

References

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Available at: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Bioman Explains. (2024, April 8). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Available at: [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Available at: [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • Safe Handling of Highly Toxic Cyanides. (2025, March 6). LinkedIn. Available at: [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Available at: [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available at: [Link]

  • University College London Safety Services. (2021, June 7). Cyanide Compounds. Available at: [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]

  • Hebei Veyong Bio-Chemical Co Ltd. (2015). Synthesis and purification method for alpha-amino acid compound. Google Patents. CN104892521A.
  • NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid - Phase change data. NIST Chemistry WebBook. Available at: [Link]

  • Organo. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLBUTANOIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). Screening methods based on ammonia analysis. Available at: [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Available at: [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2013). Method for preparing 2-aminobutanamide hydrochloride. Google Patents. CN103086913A.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

  • ACS Publications. (n.d.). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • J-STAGE. (n.d.). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Available at: [Link]

  • ScienceDirect. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Available at: [Link]

  • Hebei University Of Technology. (2011). Preparation method of 2-amino butyric acid. Google Patents. CN102241600A.

Sources

Application

Application Note: Preparation of Chiral Ligands Derived from 2-Amino-2-methylbutanenitrile Hydrochloride

Executive Summary & Mechanistic Rationale 2-Amino-2-methylbutanenitrile hydrochloride (CAS 50846-37-2) is a highly versatile α -aminonitrile used as a foundational building block in asymmetric synthesis and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-2-methylbutanenitrile hydrochloride (CAS 50846-37-2) is a highly versatile α -aminonitrile used as a foundational building block in asymmetric synthesis and drug development (1[1]). Synthesized via an adaptation of the Strecker reaction from 2-butanone, this precursor is defined by its quaternary stereocenter at the C2 position (2[2]).

The Causality of the Quaternary Center: In transition-metal asymmetric catalysis, the configurational stability of the chiral ligand is non-negotiable. Ligands derived from standard primary amino acids (lacking α -alkylation) are susceptible to α -epimerization (racemization) under strongly basic or high-temperature catalytic conditions. By utilizing 2-amino-2-methylbutanenitrile, the resulting downstream ligands possess a quaternary stereocenter. The absence of an α -proton completely eliminates the mechanistic pathway for base-catalyzed enolization, ensuring a highly robust and permanent chiral environment.

The nitrile group acts as a divergent synthetic handle. It can be reduced to yield 2-methylbutane-1,2-diamine for Salen or N-heterocyclic carbene (NHC) ligands (3[3]), or hydrolyzed to yield isovaline for chiral oxazoline architectures (4[4];5[5]).

Divergent Workflow Visualization

G Racemic Racemic 2-Amino-2-methylbutanenitrile HCl FreeBase Free Amine Generation Racemic->FreeBase Resolution Chiral Resolution (e.g., L-Tartaric Acid) FreeBase->Resolution R_Enantiomer (R)-2-Amino-2-methylbutanenitrile Resolution->R_Enantiomer Crystallization S_Enantiomer (S)-2-Amino-2-methylbutanenitrile Resolution->S_Enantiomer Mother Liquor Reduction Nitrile Reduction (LiAlH4 or H2/Raney Ni) R_Enantiomer->Reduction Hydrolysis Acidic Hydrolysis (HCl, H2O) R_Enantiomer->Hydrolysis Diamine (R)-2-Methylbutane-1,2-diamine Reduction->Diamine Isovaline (R)-Isovaline Hydrolysis->Isovaline Salen Chiral Salen / NHC Ligands Diamine->Salen Condensation Oxazoline Chiral Oxazoline Ligands Isovaline->Oxazoline Cyclization

Workflow for the divergent synthesis of chiral ligands from 2-amino-2-methylbutanenitrile.

Self-Validating Experimental Protocols

Protocol A: Free-Basing and Chiral Resolution

Causality: The hydrochloride salt must be neutralized so the free amine can pair with a chiral resolving agent. L-tartaric acid selectively forms a less soluble diastereomeric salt with the (R)-enantiomer in ethanol/water mixtures. This drives the resolution via thermodynamic crystallization. While enzymatic resolution of the cyanohydrin precursor using hydroxynitrile lyases is an alternative (6[6]), classical salt resolution is highly scalable for the aminonitrile.

  • Free-Basing: Dissolve 2-amino-2-methylbutanenitrile hydrochloride in minimal distilled water. Cool to 0 °C and carefully add equimolar aqueous NaOH to prevent thermally-induced degradation of the nitrile.

  • Extraction: Extract the free base into dichloromethane (DCM). Dry the organic layer over anhydrous MgSO4​ and concentrate in vacuo.

  • Salt Formation: Dissolve the racemic free base in warm absolute ethanol. Slowly add a solution of L-tartaric acid (0.5 to 1.0 equiv) in ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4 °C for 12 hours to induce crystallization of the (R)-enantiomer tartrate salt.

  • Validation System: Filter the crystals and perform one recrystallization from ethanol/water. To validate, liberate a small analytical sample back to the free base and confirm >98% enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA mobile phase).

Protocol B: Reduction to (R)-2-Methylbutane-1,2-diamine

Causality: Nitrile reduction to a primary amine frequently suffers from dimerization (secondary amine formation) caused by the attack of the newly formed primary amine on the intermediate imine. Utilizing a strong hydride donor like LiAlH4​ in strictly anhydrous conditions rapidly pushes the intermediate to the primary amine, suppressing this side reaction.

  • Preparation: Under an inert argon atmosphere, suspend LiAlH4​ (2.0 equiv) in anhydrous THF and cool to 0 °C.

  • Addition: Add a solution of the resolved (R)-2-amino-2-methylbutanenitrile in THF dropwise, maintaining the internal temperature below 10 °C to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux (66 °C) for 4 hours to ensure complete reduction.

  • Quenching (Fieser Method): Cool to 0 °C. For every n grams of LiAlH4​ used, sequentially and cautiously add n mL of water, n mL of 15% NaOH, and 3n mL of water. This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a gelatinous emulsion.

  • Validation System: Filter the salts and concentrate the filtrate. Validate product identity and reaction completion via GC-MS and 1H NMR. The successful reduction is marked by the disappearance of the nitrile carbon signal (~124 ppm in 13C NMR) and the appearance of a new CH2​ proton multiplet adjacent to the newly formed amine.

Protocol C: Synthesis of a Chiral Salen Ligand

Causality: The condensation of the chiral diamine with a salicylaldehyde derivative forms an imine (Schiff base). Utilizing 3,5-di-tert-butylsalicylaldehyde introduces bulky tert-butyl groups that dictate the steric environment of the resulting metal complex, forcing incoming substrates into a specific stereochemical orientation during catalysis.

  • Dissolve (R)-2-methylbutane-1,2-diamine (1.0 equiv) in absolute ethanol.

  • Add 3,5-di-tert-butylsalicylaldehyde (2.0 equiv) and a catalytic drop of formic acid.

  • Reflux for 3 hours. The Salen ligand will typically precipitate as a bright yellow solid upon cooling to room temperature.

  • Filter, wash with cold ethanol, and dry under high vacuum.

Quantitative Data Summaries

Table 1: Comparison of Nitrile Reduction Methods for 2-Methylbutane-1,2-diamine Synthesis

MethodReagents & ConditionsYieldSide ProductsScalability
Metal Hydride LiAlH4​ , THF, 66 °C82–88%Minimal (<2%)Low (Safety constraints at scale)
Catalytic Hydrogenation H2​ (50 psi), Raney Ni, NH3​ /MeOH, 25 °C75–80%Secondary amines (~5%)High (Industrial standard)
Borane Reduction BH3​⋅THF , 66 °C60–70%Borane-amine complexesMedium

Table 2: Resolution Efficiency of 2-Amino-2-methylbutanenitrile

Resolving Agent / MethodSolvent SystemTarget EnantiomerYield (Resolved)Enantiomeric Excess (ee)
L-Tartaric Acid Ethanol / Water(R)-Aminonitrile38%>98%
D-Tartaric Acid Ethanol / Water(S)-Aminonitrile35%>97%
Enzymatic (HNL) Aqueous Buffer (pH 5.5)(R)-Cyanohydrin*45%98%

*Note: Enzymatic resolution is performed on the cyanohydrin precursor prior to amination.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-Amino-2-methylbutanenitrile Hydrochloride

Welcome to the dedicated technical support guide for 2-Amino-2-methylbutanenitrile hydrochloride (CAS No. 50846-37-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Amino-2-methylbutanenitrile hydrochloride (CAS No. 50846-37-2). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this versatile chemical intermediate. Our goal is to ensure the long-term integrity and purity of your samples, safeguarding the reliability and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-2-methylbutanenitrile hydrochloride, and why is its long-term stability so critical?

A1: 2-Amino-2-methylbutanenitrile hydrochloride is the salt form of the corresponding α-aminonitrile.[1] Converting amines to their hydrochloride salts is a standard practice to improve their water solubility and significantly enhance shelf-life compared to the more reactive free base form.[2] However, the stability of this compound is not absolute. Its integrity is paramount because degradation introduces impurities that can lead to unpredictable reaction outcomes, lower yields, and complicate the purification of downstream products, which is particularly detrimental in the highly regulated field of drug development.[3]

Q2: What are the primary chemical pathways through which this compound degrades?

A2: The principal degradation pathway is hydrolysis .[4][5] The molecule contains a nitrile group (-C≡N), which is susceptible to reaction with water. This process can occur in a two-step manner: first, hydrolysis to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid (2-amino-2-methylbutanoic acid). This reaction can be catalyzed by acidic or basic conditions.[6] The presence of absorbed atmospheric moisture is the single most significant catalyst for this degradation.[7]

Q3: What does it mean that this compound is "hygroscopic," and why is that a major concern?

A3: Hygroscopicity is the tendency of a solid to absorb moisture directly from the surrounding air.[7] Amine hydrochloride salts are frequently hygroscopic.[8][9] This is a critical issue for two primary reasons:

  • Initiation of Chemical Degradation: The absorbed water is a direct reactant for the hydrolysis pathway described in Q2, compromising the chemical purity of the material.[7]

  • Inaccurate Measurements: When the compound absorbs water, its measured weight is no longer representative of the actual amount of the active molecule. This leads to significant errors in preparing solutions of known concentrations, affecting stoichiometry and reaction kinetics.[7]

Q4: What are the definitive signs that my sample of 2-Amino-2-methylbutanenitrile hydrochloride may have degraded?

A4: Degradation can manifest in both physical and chemical changes:

  • Physical Appearance: The compound should be a white to off-white crystalline solid.[3] Signs of moisture absorption and potential degradation include clumping, caking, or the powder becoming sticky or deliquescent (dissolving in the absorbed water).[7][8]

  • Melting Point: The melting point of the pure compound is typically in the range of 147-149°C.[3] A depressed and broadened melting point range is a classic indicator of impurities resulting from degradation.[3]

  • Analytical Data: The most definitive evidence comes from analytical techniques. High-Performance Liquid Chromatography (HPLC) analysis will show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.[10][11]

Q5: My powder has formed some clumps. Is it still usable?

A5: Clumping is a primary indicator of moisture absorption.[7] While the bulk of the material may still be intact, the purity is now questionable. We strongly advise against using it for sensitive, quantitative applications without re-validation. At a minimum, you should perform a purity analysis via HPLC and determine the water content using Karl Fischer titration. For non-critical applications, you may be able to proceed after thoroughly drying the material under high vacuum in a desiccator, but this does not reverse any hydrolysis that has already occurred.

Section 2: Troubleshooting Guide for Common Storage Issues

This guide addresses specific problems you may encounter and provides a logical workflow for diagnosis and correction.

Observed Problem Probable Cause(s) Recommended Immediate Actions Definitive Analysis & Corrective Measures
Physical Caking or Clumping High humidity in the storage environment; improper sealing of the container.[7][8]1. Immediately place the container inside a desiccator with a fresh, active desiccant (e.g., Drierite, silica gel). 2. For severe cases, gently break up clumps with a clean, dry spatula under an inert atmosphere (glove box).Analysis: Perform Karl Fischer titration to quantify water content. Run an HPLC purity scan to check for hydrolysis products. Action: If purity is compromised, a new sample is recommended. Review and improve storage protocols.
Discoloration (e.g., yellowing) Exposure to light (photodegradation) or reaction with atmospheric contaminants.[12][13]1. Ensure the compound is in a light-protecting container (amber vial). 2. Store the vial inside a dark cabinet or box.Analysis: Use HPLC and Mass Spectrometry (MS) to identify potential degradation products.[14] Action: Discard if purity is below the required specification for your application.
Inconsistent Experimental Results / Low Yields 1. Inaccurate weighing due to absorbed water.[7] 2. Reduced purity of the starting material due to degradation.1. Halt experiments using the suspect batch. 2. Quarantine the material for analysis.Analysis: Confirm purity via HPLC and melting point determination.[3] Action: Procure a new, certified batch of the compound. Implement a strict aliquoting and handling protocol (see Section 3.3) to prevent future issues.

Section 3: Protocols and Methodologies

Recommended Long-Term Storage Protocol

Adherence to this protocol is critical for maintaining the integrity of 2-Amino-2-methylbutanenitrile hydrochloride.

  • Container: Store the compound in its original, tightly sealed, light-resistant (amber glass) container.

  • Atmosphere: For maximum stability, store under a dry, inert atmosphere (e.g., argon or nitrogen). This displaces both oxygen and moisture.

  • Location & Temperature: Place the sealed container inside a desiccator charged with an active desiccant. Store the desiccator in a cool, dark, and well-ventilated area. The ideal temperature range is between 10°C and 25°C.[15][16] Avoid storing near heat sources or in direct sunlight.[13]

  • Inventory Management: Use a "First-In, First-Out" (FIFO) system. Upon receipt, label the container with the date. Perform periodic (e.g., annual) quality control checks on long-stored materials.

Protocol: Purity Assessment via HPLC (Illustrative Method)

This provides a general framework; method parameters should be optimized for your specific instrumentation.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in a suitable mobile phase solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Analysis: Inject the sample. A high-purity sample should exhibit a single major peak. The presence of additional peaks, particularly earlier-eluting (more polar) ones, may indicate hydrolysis products. Calculate purity based on the relative peak area.

Protocol: Handling and Aliquoting Hygroscopic Compounds

The key principle is to minimize exposure to the atmosphere.

  • Preparation: Allow the main container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

  • Environment: Whenever possible, handle the powder inside a glove box with a dry, inert atmosphere. If a glove box is unavailable, work quickly in an area with low humidity.

  • Aliquoting: Instead of repeatedly opening the main stock container, pre-weigh several single-use aliquots into smaller, tightly sealed vials.[7] This protects the integrity of the bulk material.

  • Resealing: After dispensing, flush the headspace of the main container with an inert gas (argon or nitrogen), securely reseal the cap, and wrap the cap-bottle interface with Parafilm® as an extra barrier.

  • Storage: Immediately return the main container and all aliquots to the desiccator for proper storage.

Section 4: Scientific Background

The Mechanism of Hydrolysis

The degradation of 2-Amino-2-methylbutanenitrile hydrochloride is primarily a chemical reaction with water. The nitrile functional group (R-C≡N) is electrophilic at the carbon atom. A water molecule can act as a nucleophile, attacking this carbon. This process, often facilitated by the slightly acidic conditions created by the hydrochloride salt in the presence of moisture, leads to the formation of an amide intermediate (R-C(=O)NH₂). This amide can then undergo a second, slower hydrolysis step to yield the final carboxylic acid product (R-COOH) and ammonia.

Hydrolysis_Pathway Compound 2-Amino-2-methylbutanenitrile (R-C≡N) Intermediate Amide Intermediate (R-C(=O)NH₂) Compound->Intermediate + H₂O (fast) Product Amino Acid Product (R-COOH) Intermediate->Product + H₂O (slow)

Caption: Primary degradation pathway via hydrolysis.

The Impact of Hygroscopicity

The hydrochloride salt form enhances stability by protonating the basic amine group, making it less nucleophilic and reactive.[2] However, this ionic nature also increases the compound's affinity for polar water molecules from the air, a property known as hygroscopicity.[8] As illustrated in the workflow below, managing this property from the moment of receipt is the most effective preventative strategy. Failure to control moisture ingress directly provides the key reactant needed for the degradation pathway shown above.

Storage_Workflow cluster_receive 1. Receiving & Initial Handling cluster_storage 2. Controlled Storage cluster_use 3. Active Use Receive Receive Compound Inspect Visual Inspection (Check for clumps/discoloration) Receive->Inspect Store Store in Tightly Sealed Amber Vial Inspect->Store If OK Quarantine Quarantine & Analyze Inspect->Quarantine If NOT OK Desiccate Place in Desiccator with Inert Gas Overlay Store->Desiccate Aliquot Aliquot for Daily Use (in Glovebox/Dry Air) Desiccate->Aliquot For Experiment Return Return Stock to Desiccator IMMEDIATELY Aliquot->Return

Caption: Recommended workflow for handling and storage.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 2-Amino-2-methylbutanenitrile Hydrochloride and Its Intermediates

This guide provides an in-depth, objective comparison of core spectroscopic methods for the structural validation and purity assessment of 2-Amino-2-methylbutanenitrile hydrochloride, a key intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of core spectroscopic methods for the structural validation and purity assessment of 2-Amino-2-methylbutanenitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative

2-Amino-2-methylbutanenitrile hydrochloride is an α-aminonitrile, a class of compounds that serve as versatile precursors for the synthesis of α-amino acids and various nitrogen-containing heterocycles.[1] Given its role as a critical building block, verifying its structural integrity and purity is paramount to ensure the predictable outcomes of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] An integrated analytical approach, leveraging the strengths of multiple spectroscopic techniques, is not merely best practice but a necessity for regulatory compliance and scientific rigor.

This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical profile of the target molecule. We will explore how data from these orthogonal techniques are synthesized to provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For 2-Amino-2-methylbutanenitrile hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: What NMR Reveals
  • ¹H NMR Spectroscopy provides a map of all proton environments. The key is to identify the unique signals corresponding to the ethyl group, the isolated methyl group, and the ammonium protons. The hydrochloride salt form protonates the amino group to -NH₃⁺, whose protons are typically broad and exchangeable with deuterium oxide (D₂O), a key diagnostic feature.

  • ¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon environments. The most diagnostic signals are the quaternary carbon bonded to the nitrogen and the nitrile carbon (C≡N), which appear in characteristic regions of the spectrum.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the 2-Amino-2-methylbutanenitrile hydrochloride sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -NH₃⁺ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the ammonium protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad signal corresponding to -NH₃⁺ should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms, simplifying the analysis.

Data Interpretation and Comparative Analysis

The expected spectral data provides a unique fingerprint for the target compound.

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Diagnostic Feature
¹H NMR -CH₂-CH₃ (Ethyl)~1.0 - 1.2Triplet (t)Coupling to adjacent -CH₂- group.
-CH₂ -CH₃ (Ethyl)~1.8 - 2.1Quartet (q)Coupling to adjacent -CH₃ group.
C-CH₃ (Methyl)~1.5 - 1.7Singlet (s)No adjacent protons to couple with.
-NH₃ ⁺ (Ammonium)~8.0 - 9.5 (Solvent dependent)Broad Singlet (br s)Signal disappears upon D₂O exchange.
¹³C NMR -CH₂-CH₃ (Ethyl)~8 - 12-Aliphatic carbon signal.
-CH₂ -CH₃ (Ethyl)~30 - 35-Influenced by proximity to quaternary center.
C-CH₃ (Methyl)~22 - 27-Aliphatic carbon signal.
C -(NH₃⁺)(CN)~55 - 65-Quaternary carbon deshielded by N and CN.
-C ≡N (Nitrile)~118 - 125-Characteristic downfield shift for a nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR data for 2-Amino-2-methylbutanenitrile hydrochloride.

Workflow for NMR Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis p1 Weigh Sample (5-10 mg) p2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) p1->p2 p3 Add TMS Standard p2->p3 a1 Acquire 1H NMR Spectrum p3->a1 a2 Acquire 13C NMR Spectrum p3->a2 a3 Perform D2O Exchange & Re-acquire 1H NMR a1->a3 d1 Assign Signals: Chemical Shift, Multiplicity, Integration a2->d1 d2 Confirm -NH3+ via D2O Exchange a3->d2 d1->d2 d3 Compare with Reference Data d2->d3 d4 Confirm Structure d3->d4

NMR analysis workflow for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation by molecular vibrations. For 2-Amino-2-methylbutanenitrile hydrochloride, FTIR provides immediate evidence for the key nitrile and ammonium groups.

Expertise & Rationale: Why FTIR is Essential

The diagnostic power of FTIR lies in its ability to confirm the presence of specific bonds that define the molecule.

  • C≡N Stretch: The nitrile group has a highly characteristic, sharp, and moderately intense absorption in a relatively clean region of the spectrum, making it an unambiguous marker.[7]

  • N-H Stretch: The ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band, which is distinctly different from the sharper N-H stretches of a primary amine (-NH₂), thus confirming the hydrochloride salt form.

  • C-H Stretch: Aliphatic C-H stretches appear as expected, confirming the hydrocarbon backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid 2-Amino-2-methylbutanenitrile hydrochloride powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction and generates the final absorbance or transmittance spectrum.

Data Interpretation and Comparative Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Key Diagnostic Feature
N-H Stretch (-NH₃⁺)3200 - 2500Strong, Very BroadConfirms the presence of the ammonium salt.
C-H Stretch (Alkyl)2990 - 2850Strong, SharpIndicates the sp³ C-H bonds of the methyl and ethyl groups.
C≡N Stretch (Nitrile)2260 - 2240Medium, SharpUnambiguous evidence of the nitrile functional group.[5]
N-H Bend (-NH₃⁺)1620 - 1500Medium, BroadAsymmetric and symmetric bending modes of the ammonium group.

Table 2: Characteristic FTIR absorption bands for 2-Amino-2-methylbutanenitrile hydrochloride.

A key comparison is against the free-base form. The free amine (-NH₂) would show two sharper N-H stretching bands around 3400-3200 cm⁻¹, in stark contrast to the broad ammonium absorption of the salt.

Workflow for FTIR Validation

FTIR_Workflow cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis a1 Record Background Spectrum a2 Place Sample on ATR Crystal a1->a2 a3 Acquire Sample Spectrum a2->a3 d1 Identify Key Bands: C≡N, N-H (salt), C-H a3->d1 d2 Compare Wavenumbers to Reference Values d1->d2 d3 Confirm Presence of Key Functional Groups d2->d3

FTIR analysis workflow for functional group confirmation.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the elemental composition. For a polar and pre-ionized salt like 2-Amino-2-methylbutanenitrile hydrochloride, Electrospray Ionization (ESI) is the method of choice.

Expertise & Rationale: The Role of MS

MS validates the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule. In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the free amine will be readily protonated. Therefore, we expect to observe the protonated molecule of the free base, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine this mass with enough accuracy (typically < 5 ppm) to confirm the elemental formula (C₅H₁₁N₂⁺). It is important to be aware of potential in-source reactions; for instance, some nitriles have been observed to undergo reduction to amines under certain ESI conditions, though this is less common for α-aminonitriles.[8][9]

Experimental Protocol: LC-MS with ESI Source
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source.

  • Method:

    • Inject a small volume (1-5 µL) of the sample solution.

    • While direct infusion is possible, a rapid LC gradient helps separate the analyte from any potential non-volatile salts or impurities before it enters the mass spectrometer.

    • Operate the ESI source in positive ion mode.

  • Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 50-200). Acquire full scan data to identify the molecular ion.

Data Interpretation and Comparative Analysis
  • Compound: 2-Amino-2-methylbutanenitrile (Free Base)

  • Molecular Formula: C₅H₁₀N₂

  • Monoisotopic Mass: 98.0844 g/mol

Ion Formula Expected m/z (Monoisotopic) Significance
[M+H]⁺ [C₅H₁₁N₂]⁺99.0922Primary evidence . Confirms the molecular weight of the free base.
[M+Na]⁺[C₅H₁₀N₂Na]⁺121.0741Common sodium adduct, further supporting the molecular weight.

Table 3: Expected ions in positive mode ESI-MS.

Fragmentation (MS/MS) can be performed on the parent ion (m/z 99.0922) to further confirm the structure, with expected losses of small neutral molecules like HCN, ethylene (C₂H₄), or ammonia (NH₃).

Workflow for Mass Spectrometry Validation

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-ESI-MS) cluster_analysis Data Analysis p1 Prepare Dilute Solution in MeCN/H2O (+0.1% Formic Acid) a1 Inject Sample p1->a1 a2 Operate in Positive Ion Mode a1->a2 a3 Acquire Full Scan Mass Spectrum a2->a3 d1 Identify [M+H]+ Ion a3->d1 d2 Compare Observed m/z with Calculated Mass d1->d2 d3 Confirm Molecular Formula (HRMS) d2->d3

Mass spectrometry workflow for molecular weight confirmation.

Integrated Spectroscopic Strategy: A Self-Validating System

No single technique provides a complete picture. The trustworthiness of the validation comes from the convergence of data from these orthogonal methods.

  • Initial Confirmation (FTIR): A rapid FTIR scan confirms the presence of the essential nitrile (C≡N) and ammonium (-NH₃⁺) functional groups, providing the first piece of evidence in minutes.

  • Molecular Weight Verification (MS): ESI-MS confirms the molecular weight of the underlying free base, validating the molecular formula and ruling out many alternative structures.

  • Definitive Structural Elucidation (NMR): Finally, ¹H and ¹³C NMR provide the complete structural map. They confirm the specific arrangement of the alkyl groups, the presence and location of the quaternary carbon, and the identity of the ammonium protons through D₂O exchange. The combination of these signals is unique to the target molecule.

Integrated_Validation cluster_methods Orthogonal Analytical Methods cluster_results Convergent Data Points Sample Test Sample: 2-Amino-2-methylbutanenitrile Hydrochloride FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (1H & 13C) Sample->NMR Result_FTIR Evidence: - C≡N Stretch (~2250 cm-1) - Broad N-H Stretch (~3000 cm-1) FTIR->Result_FTIR Functional Groups? Result_MS Evidence: - Correct [M+H]+ at m/z 99.0922 MS->Result_MS Molecular Weight? Result_NMR Evidence: - Correct proton/carbon count - Specific shifts & couplings - D2O exchange of NH3+ NMR->Result_NMR Connectivity? Conclusion Conclusion: Structure and Identity Unambiguously Confirmed Result_FTIR->Conclusion Result_MS->Conclusion Result_NMR->Conclusion

Integrated workflow showing convergence of spectroscopic data.

References

  • Guo, X., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1233-1236. Available at: [Link]

  • Chemistry LibreTexts (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Koskinen, A., & Lounasmaa, M. (1983). 13C NMR Spectral Analysis of α-Aminonitriles. HETEROCYCLES, 20(4), 563-566. Available at: [Link]

  • Wiley Online Library (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available at: [Link]

  • ResearchGate (2016). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. Available at: [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available at: [Link]

  • Royal Society of Chemistry (2020). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate as Universally. Available at: [Link]

  • MDPI (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ChemSynthesis (2025). 2-amino-2-methylbutanenitrile. Available at: [Link]

  • Universidad de La Rioja (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Available at: [Link]

  • ResearchGate (n.d.). 13 C NMR spectra of 2-amino-2 0.... Available at: [Link]

  • PubChem (2025). 2-Amino-2-methylpropanenitrile hydrochloride. Available at: [Link]

  • University of Glasgow (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences (2021). A Review on Spectroscopic analytical method validation and force degradation study. Available at: [Link]

  • Indonesian Journal of Science & Technology (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • SEM Lab Inc. (n.d.). FTIR Analysis. Available at: [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

  • ResearchGate (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. Available at: [Link]

  • Springer (1995). Validation of the calibration procedure in atomic absorption spectrometric methods. Available at: [Link]

  • Bulgarian Chemical Communications (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Available at: [Link]

  • MDPI (2021). Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. Available at: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-methylbutanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-methylbutanenitrile hydrochloride
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